An In-depth Technical Guide to the Synthesis and Isotopic Labeling of MRE-269-d6
An In-depth Technical Guide to the Synthesis and Isotopic Labeling of MRE-269-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of MRE-269-d6, a deuterated internal standard for MRE-269 (also known as ACT-333679), the active metabolite of the prostacyclin receptor agonist Selexipag. This document details the synthetic pathway, experimental protocols, and the relevant biological signaling cascade.
Introduction
MRE-269 is a potent and selective agonist of the prostacyclin (IP) receptor, playing a crucial role in the vasodilation of the pulmonary circulation.[1] It is the active metabolite of Selexipag, a medication used for the treatment of pulmonary arterial hypertension (PAH).[1] Isotopic labeling of MRE-269 with deuterium to create MRE-269-d6 is essential for pharmacokinetic studies, enabling its use as an internal standard in mass spectrometry-based bioanalysis. The six deuterium atoms are strategically placed on the isopropyl group to ensure metabolic stability of the label and a clear mass shift from the unlabeled analyte.
This guide outlines a logical synthetic route to MRE-269-d6, commencing with the synthesis of a deuterated key intermediate, followed by its incorporation into the Selexipag scaffold and subsequent hydrolysis to the final product.
Synthetic Pathway Overview
The synthesis of MRE-269-d6 is achieved through a multi-step process that mirrors the synthesis of unlabeled Selexipag, with the key difference being the introduction of deuterium at an early stage. The overall workflow can be summarized as follows:
Caption: Overall workflow for the synthesis of MRE-269-d6.
Experimental Protocols
Synthesis of 4-(Isopropyl-d6-amino)butan-1-ol
The key deuterated intermediate is synthesized via reductive amination of 4-aminobutan-1-ol with acetone-d6.
Materials:
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4-Aminobutan-1-ol
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Acetone-d6
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Methanol (MeOH)
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Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN)
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Platinum oxide (PtO₂) (optional, for catalytic hydrogenation)
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Dichloromethane (DCM)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Imine Formation: Dissolve 4-aminobutan-1-ol in methanol. Add acetone-d6 (typically in excess) to the solution. Stir the mixture at room temperature for a designated period (e.g., 1-2 hours) to facilitate the formation of the deuterated imine intermediate. The reaction can be monitored by TLC or LC-MS.
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Reduction: Cool the reaction mixture in an ice bath. Cautiously add the reducing agent (e.g., sodium borohydride) portion-wise, maintaining the temperature below 10 °C. Alternatively, for catalytic hydrogenation, the reaction mixture can be subjected to a hydrogen atmosphere in the presence of a catalyst like platinum oxide.[2]
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Work-up: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by the slow addition of water or dilute HCl. Adjust the pH to basic (pH > 10) with an aqueous solution of NaOH.
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Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by distillation or column chromatography to yield pure 4-(isopropyl-d6-amino)butan-1-ol.
Synthesis of Selexipag-d6
The deuterated intermediate is then used in a multi-step synthesis to produce Selexipag-d6. The following is a general procedure based on known synthetic routes for Selexipag.[3]
Step 1: Coupling of 4-(Isopropyl-d6-amino)butan-1-ol with 5-Chloro-2,3-diphenylpyrazine
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Combine 4-(isopropyl-d6-amino)butan-1-ol and 5-chloro-2,3-diphenylpyrazine in a suitable high-boiling solvent (e.g., N-methyl-2-pyrrolidone or neat).
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Add a base such as potassium tert-butoxide.
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Heat the reaction mixture to an elevated temperature (e.g., 190 °C) and stir for several hours.
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After cooling, the product, 4-((5,6-diphenylpyrazin-2-yl)(isopropyl-d6)amino)butan-1-ol, can be isolated and purified.
Step 2: Alkylation
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The alcohol from the previous step is alkylated with tert-butyl bromoacetate in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium hydrogen sulfate) and a strong base (e.g., aqueous KOH) in a suitable solvent system (e.g., benzene or toluene).
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The resulting ester is then isolated.
Step 3: Saponification
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The tert-butyl ester is saponified using a base such as sodium hydroxide in a solvent like methanol to yield the corresponding carboxylic acid, {4-[(5,6-diphenylpyrazin-2-yl)(isopropyl-d6)amino]butoxy}acetic acid.
Step 4: Amide Coupling
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The carboxylic acid is coupled with methanesulfonamide using a coupling agent such as 1,1'-carbonyldiimidazole (CDI) and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in an aprotic solvent (e.g., THF) to give Selexipag-d6.
Hydrolysis of Selexipag-d6 to MRE-269-d6
The final step involves the hydrolysis of the N-acylsulfonamide group of Selexipag-d6.[4]
Procedure:
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Dissolve Selexipag-d6 in a suitable solvent mixture, such as THF and water.
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Add a base, for example, lithium hydroxide (LiOH).
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Stir the reaction at room temperature until the hydrolysis is complete, as monitored by TLC or LC-MS.
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Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to protonate the carboxylic acid.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield MRE-269-d6. Further purification can be achieved by recrystallization or chromatography.
Quantitative Data
The following table summarizes expected quantitative data for the key synthetic steps. Please note that actual yields and isotopic enrichment may vary depending on the specific reaction conditions and purification methods employed.
| Step | Reactants | Product | Typical Yield (%) | Isotopic Enrichment (%) |
| Reductive Amination | 4-Aminobutan-1-ol, Acetone-d6 | 4-(Isopropyl-d6-amino)butan-1-ol | 70-85 | >98 |
| Synthesis of Selexipag-d6 (Overall) | 4-(Isopropyl-d6-amino)butan-1-ol, 5-Chloro-2,3-diphenylpyrazine, and others | Selexipag-d6 | 40-60 | >98 |
| Hydrolysis | Selexipag-d6 | MRE-269-d6 | 85-95 | >98 |
MRE-269 Signaling Pathway
MRE-269 exerts its therapeutic effect by acting as a selective agonist for the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR). The activation of the IP receptor initiates a downstream signaling cascade that ultimately leads to vasodilation and inhibition of smooth muscle cell proliferation.
Caption: MRE-269 signaling pathway via the IP receptor.
The binding of MRE-269 to the IP receptor leads to the activation of the associated Gs alpha subunit of the G-protein. This, in turn, stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). The elevated intracellular levels of cAMP activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, resulting in vasodilation and the inhibition of pulmonary artery smooth muscle cell proliferation.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. US20180029973A1 - Method for preparing 4-isopropylamino-1-butanol - Google Patents [patents.google.com]
- 3. CN105949135A - Synthetic method of selexipag - Google Patents [patents.google.com]
- 4. Antiproliferative effect of selexipag active metabolite MRE‐269 on pulmonary arterial smooth muscle cells from patients with chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
